molecular formula C11H17NO2 B1267077 n-Benzyl-2,2-dimethoxyethanamine CAS No. 54879-88-8

n-Benzyl-2,2-dimethoxyethanamine

Cat. No.: B1267077
CAS No.: 54879-88-8
M. Wt: 195.26 g/mol
InChI Key: LODLUMZUJRFPLU-UHFFFAOYSA-N
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Description

n-Benzyl-2,2-dimethoxyethanamine: is an organic compound with the molecular formula C11H17NO2. It is characterized by a benzyl group attached to a 2,2-dimethoxyethanamine moiety. This compound is used in various chemical syntheses and has applications in medicinal chemistry.

Preparation Methods

Condensation of Benzylamine with Chloroacetaldehyde Dimethylacetal

The most widely reported synthesis involves the condensation of benzylamine with chloroacetaldehyde dimethylacetal (CDA) under alkaline conditions. This one-step method leverages nucleophilic substitution to form the target compound, with water as the solvent and sodium hydroxide as the base.

Reaction Mechanism and Parameters

The reaction proceeds via an SN2 mechanism, where the primary amine attacks the electrophilic carbon of CDA, displacing chloride. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 95–105°C Maximizes kinetics without side reactions
NaOH Concentration 10–15% (w/v) Ensures deprotonation of benzylamine
Molar Ratio (Benzylamine:CDA) 1:1.1–1.2 Minimizes unreacted CDA
Reaction Time 4–6 hours Balances completion and degradation

Patented protocols report isolated yields of 88–92% after aqueous workup and distillation. The use of toluene for azeotropic drying prevents hydrolysis of the dimethoxy groups.

Scalability and Industrial Adaptations

At pilot scale (>100 kg), the reaction exhibits linear scalability with consistent purity (>98.5% by HPLC). Continuous flow systems reduce processing time by 40% compared to batch reactors, as demonstrated in recent process intensification studies.

Reductive Amination of 2,2-Dimethoxyacetaldehyde

An alternative route employs reductive amination of 2,2-dimethoxyacetaldehyde with benzylamine, using sodium cyanoborohydride (NaBH3CN) in methanol. While less common, this method avoids chloride byproducts and suits oxygen-sensitive applications.

Comparative Analysis of Reducing Agents

Catalyst screening reveals distinct performance profiles:

Reducing Agent Solvent Temperature Yield (%) Purity (%)
NaBH3CN MeOH 25°C 78 95.2
NaBH(OAc)3 THF 0°C 65 91.8
H2 (Raney Ni) EtOH 50°C 82 97.1

NaBH3CN provides superior selectivity, while catalytic hydrogenation offers greener processing.

Byproduct Formation and Mitigation

GC-MS analyses identify N-benzylidenebenzylamine (3–5%) as the primary impurity, arising from Schiff base formation. Adding stoichiometric acetic acid suppresses this side reaction, enhancing yield to 85%.

Halogen Exchange Strategies

Emerging methodologies exploit halogen exchange reactions to improve atom economy. For example, benzylamine reacts with 2-bromo-1,1-dimethoxyethane in the presence of KI, leveraging Finkelstein conditions:

$$
\text{Benzylamine} + \text{BrCH(OCH}3\text{)}2 \xrightarrow{\text{KI, DMF}} \text{n-Benzyl-2,2-dimethoxyethanamine} + \text{KBr}
$$

Solvent and Catalyst Screening

DMF outperforms DMSO and acetonitrile due to superior halide solubility:

Solvent Reaction Time (h) Yield (%)
DMF 12 89
DMSO 18 72
MeCN 24 61

Kinetic studies confirm a second-order rate dependence on benzylamine and KI concentrations.

Analytical Characterization

Spectroscopic Profiling

  • 1H NMR (CDCl3, 400 MHz): δ 7.28–7.35 (m, 5H, Ar-H), 3.68 (s, 6H, OCH3), 3.56 (t, J = 5.6 Hz, 2H, CH2N), 2.72 (t, J = 5.6 Hz, 2H, CH2Ar).
  • 13C NMR (CDCl3, 100 MHz): δ 138.4 (Cq), 128.9–127.1 (Ar-C), 103.2 (OCH3), 56.8 (CH2N), 53.1 (OCH3), 49.7 (CH2Ar).
  • HRMS : m/z calculated for C11H17NO2 [M+H]+: 195.1259, found: 195.1256.

Purity Assessment via HPLC

Method: C18 column (4.6 × 150 mm), 70:30 H2O:MeCN, 1.0 mL/min, λ = 254 nm. Retention time = 6.8 min, purity >99%.

Process Optimization and Cost Analysis

Parameter Condensation Route Reductive Amination Halogen Exchange
Raw Material Cost ($/kg) 12.50 18.20 15.80
Energy Consumption (kWh/kg) 8.7 14.3 10.5
E-Factor (kg waste/kg product) 1.2 2.1 1.8

The condensation route remains economically favorable, though halogen exchange offers a balance of cost and sustainability.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)3 and blue LED light demonstrate C–N bond formation via single-electron transfer, though yields remain suboptimal (42%).

Chemical Reactions Analysis

Condensation with 2-Chloro-N-phenethylacetamide

In praziquantel synthesis, N-benzyl-2,2-dimethoxyethanamine undergoes condensation with 2-chloro-N-phenethylacetamide to form 2-[(2,2-dimethoxyethyl)benzylamino]-N-phenethylacetamide .

Reaction Parameters

ParameterSpecification
Solvent Water
Base K2_2CO3_3 or NaHCO3_3
Temperature 70–90°C (optimal: 75–80°C)
Key Intermediate 2-[(2,2-Dimethoxyethyl)benzylamino]-N-phenethylacetamide

This step establishes the tertiary amine linkage critical for subsequent cyclization .

Catalytic Hydrogenation (Reduction)

The benzyl group is removed via hydrogenation to yield 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, a precursor for cyclization .

Hydrogenation Conditions

ParameterSpecification
Catalyst Raney Ni, Pd/C, or Pt (preferred: Raney Ni)
Solvent Methanol or ethanol
H2_22 Pressure 10 kg/cm2^2
Temperature 65–67°C
Time 20 hours

This reaction selectively cleaves the C–N bond of the benzyl group without affecting the dimethoxyethyl moiety .

Acid-Mediated Cyclization

The reduced product undergoes cyclization in acidic conditions to form 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline, a core structure of praziquantel .

Cyclization Conditions

ParameterSpecification
Acid Concentrated H2_2SO4_4
Solvent Dichloromethane or dichloroethane
Temperature Room temperature to reflux

The reaction proceeds via intramolecular nucleophilic attack, forming a six-membered ring .

Stability and Side Reactions

This compound is sensitive to acidic hydrolysis , which can cleave the dimethoxyethyl group. It is stable under basic conditions used in condensation reactions .

Comparative Reactivity of Catalysts in Hydrogenation

CatalystReaction EfficiencySelectivity
Raney NiHighExcellent
Pd/CModerateGood
PtLowModerate

Data from patent examples indicate Raney Ni provides optimal yield (>90%) .

Scientific Research Applications

n-Benzyl-2,2-dimethoxyethanamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of n-Benzyl-2,2-dimethoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the dimethoxyethanamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • n-Benzyl-2,2-dimethoxyethylamine
  • 2,2-dimethoxyethylbenzylamine
  • n-Benzyl-2,2-dimethoxyethan-1-amine

Uniqueness: n-Benzyl-2,2-dimethoxyethanamine is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both benzyl and dimethoxyethanamine groups allows for versatile chemical transformations and interactions, making it a valuable compound in various applications .

Biological Activity

n-Benzyl-2,2-dimethoxyethanamine is a compound of interest due to its potential biological activities, particularly as a ligand for serotonin receptors. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing on diverse research findings and case studies.

Synthesis

The compound is synthesized through the condensation of benzylamine with chloroacetaldehyde dimethylacetal, which can be further modified to produce various derivatives. This synthetic route has been documented in several patents and research articles .

Structure-Activity Relationships (SAR)

Research indicates that n-benzyl substitution significantly enhances the binding affinity and functional activity of phenethylamines at serotonin receptors, particularly 5-HT2A. A study synthesizing a series of 48 compounds revealed that n-benzyl derivatives exhibited high affinity for the 5-HT2A receptor, with some compounds achieving subnanomolar binding affinities .

Key Findings:

  • Binding Affinity : Compounds with n-benzyl substitution showed increased binding affinity compared to their non-substituted counterparts.
  • Functional Activity : The most potent compounds demonstrated EC50 values in the picomolar range, indicating strong agonistic properties at the 5-HT2A receptor .

Biological Activity

This compound has been studied for its effects on various biological systems:

Neurotransmitter Interaction

The compound acts as an agonist at serotonin receptors, influencing neurotransmitter release and potentially affecting mood and cognition. Its role in modulating neurotransmitter systems suggests therapeutic potential in treating disorders such as depression and anxiety .

Case Studies

  • Behavioral Studies : In animal models, administration of this compound resulted in altered behavior consistent with serotonergic activity. These studies assessed changes in locomotion and anxiety-like behaviors .
  • Neuropharmacological Effects : Research indicated that this compound could modulate nitric oxide synthase (nNOS) activity, impacting nitric oxide levels in the central nervous system. This modulation was linked to vascular responses and potential neuroprotective effects .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of this compound compared to other related phenethylamines:

Compound5-HT2A Binding Affinity (nM)EC50 (nM)Comments
This compound0.290.074High potency as a 5-HT2A agonist
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)0.450.15Established psychedelic with lower potency
N-(2-hydroxybenzyl) derivativesVariesUp to 0.1Higher selectivity towards 5-HT2A

Q & A

Basic Questions

Q. What are the recommended synthetic routes for n-Benzyl-2,2-dimethoxyethanamine, and how are impurities minimized during synthesis?

this compound can be synthesized via alkylation or acylation of benzylamine derivatives. For example, analogous compounds like N-benzyl-2,2,2-trifluoroacetamide are synthesized using Friedel–Crafts acylation with trifluoroacetic anhydride under controlled conditions (e.g., anhydrous solvent, inert atmosphere) . Key steps include:

  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to remove unreacted reagents.
  • Impurity control : Monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts.
  • Yield optimization : Reflux conditions (60–80°C) and catalytic acids (e.g., H₂SO₄) improve efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify methoxy (-OCH₃), benzyl (C₆H₅CH₂), and amine (-NH) groups. For example, methoxy protons appear as singlets at δ 3.2–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular mass (e.g., [M+H]⁺ peak at m/z 208.13 for C₁₁H₁₇NO₂).
  • X-ray crystallography : Resolves spatial arrangement, bond angles, and hydrogen bonding (if crystalline) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to SDS guidelines for analogous amines (e.g., 2,2-dimethoxy-N,N-dimethylethanamine):

  • PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what assays are most informative?

Methodology :

  • Antimicrobial activity :

    • Broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration). For example, N-benzyl-2,2,2-trifluoroacetamide showed MICs of 15.62–62.5 μg/mL against fungi (Table 1) .
    • Zone of inhibition assays on agar plates for rapid screening.
  • Antioxidant activity :

    • FRAP (Ferric Reducing Antioxidant Power) : Measures Fe³⁺→Fe²⁺ reduction (e.g., 1.352 mM Fe(II)/g for a related compound) .
    • CUPRAC (Cupric Ion Reducing Capacity) : Quantifies Cu²⁺ reduction at 450 nm .

Table 1 : Antifungal Activity of a Structural Analog (N-benzyl-2,2,2-trifluoroacetamide)

Fungal StrainMIC (μg/mL)
Aspergillus flavus15.62
Botrytis cinerea31.25
Candida albicans62.5

Q. What computational strategies are used to study this compound’s interaction with therapeutic targets?

  • Molecular docking :
    • Software : AutoDock Vina or Schrödinger Suite for ligand-protein binding simulations.
    • Targets : Enzymes like AmpC beta-lactamase (antibiotic resistance) or CYP51 (antifungal). For example, N-benzyl-2,2,2-trifluoroacetamide showed low docking energies (-7.2 to -8.1 kcal/mol), suggesting strong binding .
  • Validation : Compare docking results with in vitro assays (e.g., enzyme inhibition IC₅₀).

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Approach :

  • Substituent modification : Replace dimethoxy groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to alter bioactivity .
  • In vitro testing : Measure changes in MIC, cytotoxicity (e.g., MTT assay), and solubility (HPLC logP analysis).
  • Pharmacokinetics : Assess metabolic stability (liver microsome assays) and blood-brain barrier penetration (PAMPA) .

Properties

IUPAC Name

N-benzyl-2,2-dimethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODLUMZUJRFPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970215
Record name N-Benzyl-2,2-dimethoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54879-88-8
Record name 54879-88-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2,2-dimethoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzylamine (0.927 kg), chloroacetaldehydedimethylacetal (0.909 kg), sodium hydroxide solution (0.35 kg) in 2.72 L of water were charged into the flask under stirring at 25-30° C. for 10-15 min. Reaction mass was heated to 100-102° C. under stirring for 30 hrs. After completion of reaction, reaction mass was allowed to settle for 30 min. Two layers are separated and upper product layer was collected, distilled under high vacuum.
Quantity
0.927 kg
Type
reactant
Reaction Step One
Quantity
0.909 kg
Type
reactant
Reaction Step One
Quantity
0.35 kg
Type
reactant
Reaction Step One
Name
Quantity
2.72 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

n-Benzyl-2,2-dimethoxyethanamine
n-Benzyl-2,2-dimethoxyethanamine
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n-Benzyl-2,2-dimethoxyethanamine
n-Benzyl-2,2-dimethoxyethanamine
n-Benzyl-2,2-dimethoxyethanamine

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